BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-ylmethyl)aniline

Medicinal Chemistry Aldosterone Synthase Inhibition Cardiovascular Disease

This validated aldosterone synthase (CYP11B2) inhibitor fragment (IC50 0.6 nM) offers 10-fold superior potency over R-fadrozole and a 1.5-fold better CYP11B2/CYP11B1 selectivity ratio, minimizing cortisol-related off-target effects. Its distinct 1-benzyl-1H-imidazole scaffold, with a calculated logP of ~0.9 and TPSA of 43.8 Ų, provides a uniquely developable FBDD starting point that cannot be replicated by generic imidazole-aniline analogs. Ideal for cardiovascular SAR programs.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 120107-85-9
Cat. No. B045411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylmethyl)aniline
CAS120107-85-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CN2C=CN=C2
InChIInChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2
InChIKeyHOZXQBSHRUITCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-1-ylmethyl)aniline (CAS: 120107-85-9): Structural and Functional Overview


3-(1H-imidazol-1-ylmethyl)aniline (CAS 120107-85-9) is an organic compound characterized by an aniline moiety linked to an imidazole group via a methylene bridge . This structural scaffold is a fragment molecule of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of more complex pharmaceutical candidates [1]. A key functional role identified for this specific compound is its capacity as a selective inhibitor of the enzyme aldosterone synthase (CYP11B2), a validated therapeutic target for cardiovascular diseases such as hypertension and heart failure [2].

Why 3-(1H-imidazol-1-ylmethyl)aniline Cannot Be Replaced by Generic Analogs in CYP11B2-Focused Research


Generic substitution with structurally similar imidazole- or aniline-containing building blocks is scientifically unsound for projects targeting aldosterone synthase (CYP11B2) or requiring a specific pharmacokinetic (PK) profile. The precise spatial arrangement of the aniline and imidazole groups in 3-(1H-imidazol-1-ylmethyl)aniline confers a unique binding mode within the CYP11B2 active site, as evidenced by molecular modeling studies of related 1-benzyl-1H-imidazole inhibitors [1]. This specific geometry directly impacts its inhibitory potency and selectivity. Furthermore, its distinct physicochemical properties, such as a calculated logP of ~0.9 and topological polar surface area of 43.8 Ų, directly influence critical drug-likeness parameters including solubility and membrane permeability, which cannot be replicated by other in-class compounds . Using an untested analog would introduce unacceptable risks of altered target engagement, off-target effects, and unpredictable PK/PD outcomes, invalidating comparative SAR studies and requiring extensive de novo validation.

Quantitative Differentiation of 3-(1H-imidazol-1-ylmethyl)aniline from Closest Analogs


Superior CYP11B2 Inhibitory Potency of 3-(1H-imidazol-1-ylmethyl)aniline vs. Fadrozole

3-(1H-imidazol-1-ylmethyl)aniline demonstrates significantly higher potency against aldosterone synthase (CYP11B2) compared to the clinically approved aromatase/CYP11B2 inhibitor, R-fadrozole. This 10-fold difference in IC50 highlights the compound's potential as a superior starting point for developing next-generation, high-potency CYP11B2 inhibitors [1].

Medicinal Chemistry Aldosterone Synthase Inhibition Cardiovascular Disease

Improved CYP11B2 Selectivity Profile Compared to Fadrozole

A major challenge in developing CYP11B2 inhibitors is avoiding inhibition of the highly homologous enzyme CYP11B1 (steroid 11β-hydroxylase), which is essential for cortisol synthesis. 3-(1H-imidazol-1-ylmethyl)aniline exhibits a 1.5-fold improvement in selectivity for CYP11B2 over CYP11B1 when compared to R-fadrozole [1]. This indicates a reduced propensity for cross-reactivity, a critical factor for minimizing side effects.

Medicinal Chemistry Aldosterone Synthase Selectivity CYP11B1 Inhibition

Differentiation from Advanced Clinical Candidate BI 689648 via Potency and Selectivity Profile

While clinical-stage compounds like BI 689648 exhibit extremely high selectivity for CYP11B2 (149-fold), they achieve this at the expense of some potency (CYP11B2 IC50 = 2.1 nM). In contrast, 3-(1H-imidazol-1-ylmethyl)aniline presents an alternative, highly potent profile (CYP11B2 IC50 = 0.6 nM) with moderate selectivity. This difference in the potency-selectivity trade-off makes it a valuable tool compound for exploring the SAR space of CYP11B2 inhibition and for projects where maximal on-target engagement is prioritized [1].

Medicinal Chemistry Aldosterone Synthase Inhibition Cardiovascular Disease

Physicochemical Property-Based Differentiation for ADME Profiling

The compound's predicted physicochemical properties, specifically its topological polar surface area (TPSA) of 43.8 Ų and calculated logP (XLogP3) of 0.9, position it favorably for oral bioavailability and blood-brain barrier (BBB) penetration according to established drug-likeness rules . In contrast, many more complex CYP11B2 inhibitors, such as BI 689648 or advanced leads like MOERAS115, possess higher molecular weights and TPSA values that may limit their oral absorption or tissue distribution profiles. This compound's simpler, more favorable profile makes it a superior starting point for fragment-based drug discovery or for optimizing ADME properties [1].

Drug Discovery ADME Physicochemical Properties

Definitive Application Scenarios for 3-(1H-imidazol-1-ylmethyl)aniline Based on Quantitative Evidence


Lead Optimization for High-Potency CYP11B2 Inhibitors

Procurement is justified for medicinal chemistry programs seeking a validated, high-potency starting point for developing next-generation aldosterone synthase inhibitors. Its 10-fold superiority in CYP11B2 inhibition (IC50 = 0.6 nM) over R-fadrozole (IC50 = 6.0 nM) makes it a more potent core scaffold for SAR exploration [1][2]. This scenario is most relevant for projects targeting cardiovascular diseases like hypertension and heart failure.

Selectivity Profiling of CYP11B2 vs. CYP11B1

This compound is a valuable tool for researchers seeking to dissect the biological consequences of inhibiting CYP11B2 with a defined, moderate selectivity profile. Its 1.5-fold improvement in the CYP11B2/CYP11B1 selectivity ratio over R-fadrozole provides a unique benchmark for understanding the structure-selectivity relationship, a critical parameter for minimizing cortisol-related side effects [1][2].

Fragment-Based Drug Discovery (FBDD) with Optimal Physicochemical Properties

As a low-molecular-weight (173.21 Da) fragment molecule with favorable physicochemical properties (TPSA 43.8 Ų, XLogP3 0.9), 3-(1H-imidazol-1-ylmethyl)aniline is an ideal candidate for FBDD campaigns [1]. Its properties align with fragment-likeness rules, offering a clean starting point for structural elaboration and optimization of ADME/PK properties, a clear advantage over larger, more complex CYP11B2 inhibitor scaffolds [2].

Synthesis of Advanced CYP11B2 Inhibitor Analogs

The compound serves as a key synthetic intermediate for generating more complex analogs. Its primary amine and imidazole moieties are versatile handles for chemical derivatization, enabling the rapid synthesis of focused libraries for SAR studies around the 1-benzyl-1H-imidazole pharmacophore described by Roumen et al. [1]. This allows for systematic exploration of substitutions to further optimize potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.